molecular formula C15H21NO3 B2865103 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide CAS No. 2210048-92-1

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide

Cat. No. B2865103
CAS RN: 2210048-92-1
M. Wt: 263.337
InChI Key: TXKPTSQJGLGZRR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide, also known as DMFO, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMFO is a member of the spiroketone family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide acts as a potent inhibitor of vesicular monoamine transporters (VMATs), which are responsible for the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMATs, 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide reduces the amount of neurotransmitter released into the synaptic cleft, leading to a decrease in neurotransmitter signaling.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of G protein-coupled receptors, and the inhibition of inflammatory cytokine production. 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide is its potency as a VMAT inhibitor, which allows for precise modulation of neurotransmitter release. 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide also has a high degree of selectivity for VMATs, which reduces the risk of off-target effects. However, 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has a relatively short half-life and may require frequent dosing in some experimental settings. Additionally, 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide may be toxic at high concentrations and should be used with caution in laboratory experiments.

Future Directions

Future research on 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide may focus on the development of more potent and selective VMAT inhibitors, as well as the exploration of 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide's potential use in the treatment of neurodegenerative diseases and inflammatory conditions. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide can be synthesized using a multistep process that involves the reaction of furan-3-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine. The resulting intermediate is then reacted with dimethylamine to yield 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide. This synthesis method has been optimized to produce high yields of 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide with a high degree of purity.

Scientific Research Applications

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has been used in a variety of scientific research applications, including the study of neurotransmitter release, the regulation of ion channels, and the modulation of G protein-coupled receptors. 2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide has also been shown to have potential anti-inflammatory properties and may be useful in the treatment of a range of inflammatory conditions.

properties

IUPAC Name

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-9-12(11(2)19-10)14(17)16-13-3-4-15(13)5-7-18-8-6-15/h9,13H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPTSQJGLGZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide

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